BenchChemオンラインストアへようこそ!

2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole

benzothiazole-piperazine evidence gap data deficiency

2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole (CAS 862977-12-6) is a synthetic small molecule belonging to the benzothiazole-piperazine hybrid class. This compound class has been broadly investigated for anticancer, acetylcholinesterase (AChE) inhibitory, and antimicrobial activities.

Molecular Formula C18H15FN4S2
Molecular Weight 370.46
CAS No. 862977-12-6
Cat. No. B2367914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole
CAS862977-12-6
Molecular FormulaC18H15FN4S2
Molecular Weight370.46
Structural Identifiers
SMILESC1CN(CCN1C2=NC3=CC=CC=C3S2)C4=NC5=C(C=CC=C5S4)F
InChIInChI=1S/C18H15FN4S2/c19-12-4-3-7-15-16(12)21-18(25-15)23-10-8-22(9-11-23)17-20-13-5-1-2-6-14(13)24-17/h1-7H,8-11H2
InChIKeyLKHZLYHELKULAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

862977-12-6 Compound Profile & Procurement Baseline: 2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole


2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole (CAS 862977-12-6) is a synthetic small molecule belonging to the benzothiazole-piperazine hybrid class. This compound class has been broadly investigated for anticancer, acetylcholinesterase (AChE) inhibitory, and antimicrobial activities [1][2][3]. However, a systematic search of primary research articles, patents, and authoritative databases (PubMed, ChEMBL, PubChem, SciFinder) reveals no publicly available quantitative biological activity data, selectivity profiles, or pharmacokinetic parameters specifically for this compound. The available evidence describes the general potential of the benzothiazole-piperazine scaffold [1][2][3], but cannot differentiate this specific chemical entity from its close structural analogs.

Why Generic Substitution Fails: Evidence Gaps Preclude Direct Comparison for 862977-12-6


Within the benzothiazole-piperazine chemical space, minor structural modifications—such as the position of the fluorine atom, the nature of the linker, or the substitution pattern on the piperazine ring—can profoundly impact biological activity [1][2]. Published series have demonstrated that even closely related analogs exhibit widely divergent cytotoxic IC50 values, cholinesterase inhibitory potency, and selectivity profiles [1][2]. For instance, in the Gurdal et al. series, dihalo-substituted benzylpiperazine derivatives (e.g., 2a, 2e) showed the highest cytotoxic activities, while compound 2j exhibited moderate and selective AChE inhibition, highlighting that structurally similar compounds can have distinct biological fingerprints [1]. Consequently, without compound-specific quantitative data for 862977-12-6, generic assumptions based on scaffold similarity are scientifically unsound and cannot justify procurement decisions over defined, data-supported alternatives.

Quantitative Differentiation Evidence for 862977-12-6: Comparator Analysis


Evidence Gap: No Direct Quantitative Head-to-Head Data Available for 862977-12-6

After exhaustive searching of primary literature, patents, and authoritative databases (PubMed, ChEMBL, PubChem, SciFinder), no quantitative biological activity data (e.g., IC50, GI50, Ki, MIC) could be located specifically for 2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole. This compound has been cataloged in chemical vendor databases and is referenced in a general review of the scaffold class, but no original research article or patent reports experimental results for this exact chemical entity. The closest available evidence is class-level data from structurally related benzothiazole-piperazine hybrids, which demonstrate anticancer activity in the micromolar range and moderate AChE inhibition [1][2][3]. However, these data cannot be attributed to this specific compound and cannot be used to differentiate it from named comparators.

benzothiazole-piperazine evidence gap data deficiency

Research Application Scenarios for 862977-12-6 Based on Class-Level Evidence


Scaffold-Focused Medicinal Chemistry Optimization Programs

This compound may serve as a starting point or reference molecule in medicinal chemistry campaigns targeting the benzothiazole-piperazine scaffold. Published series demonstrate that this chemotype can be optimized for anticancer cytotoxicity [1] or acetylcholinesterase inhibition [2], providing a precedent for using such a core in lead optimization. However, the absence of specific activity data for the compound itself means its value is limited to its role as a synthetic intermediate or a chemical probe for structure-activity relationship (SAR) exploration, rather than as a characterized biological tool.

Chemical Biology Probe Development Subject to Empirical Validation

Given the known activity of benzothiazole-piperazine hybrids against cancer cell lines (e.g., HUH-7, MCF-7, HCT-116) and cholinesterase enzymes [1][2], researchers may consider 862977-12-6 as a candidate for chemical biology studies. However, because no target engagement or selectivity data exist for this exact molecule, it cannot be considered a validated probe. Any use in such contexts requires de novo experimental profiling in the user's own assays before drawing functional conclusions.

Comparative Negative Control or Inactive Analog in Biological Assays

Since no biological activity has been publicly reported for this compound, it may function as a structurally matched negative control or inactive analog in experiments where the activity of related benzothiazole-piperazine derivatives is being investigated. This application depends entirely on experimentally confirming the lack of activity at relevant targets, which would then provide a useful comparator for active analogs within the same chemical series.

Sourcing for Internal Proprietary Screening Libraries

Organizations building proprietary screening libraries based on privileged scaffolds may include this compound as part of a diverse benzothiazole-piperazine subset. The general tractability of the scaffold for biological screening has been demonstrated [1][2][3], but the compound's specific contribution to any screening outcome cannot be predicted without in-house data generation.

Quote Request

Request a Quote for 2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.